Clinical Equivalence in Orthopedic Surgery: 6-Aminocaproic Acid vs. Tranexamic Acid on Transfusion Requirements in Total Knee Arthroplasty
In a prospective, randomized, double-blinded trial comparing intravenous 6-aminocaproic acid (EACA) to tranexamic acid (TXA) in 194 primary unilateral total knee arthroplasty patients, EACA demonstrated statistically equivalent clinical outcomes regarding transfusion requirements. Although TXA achieved a lower estimated blood loss, no patients required transfusion in either group [1].
| Evidence Dimension | Perioperative Transfusion Requirement and Estimated Blood Loss |
|---|---|
| Target Compound Data | EACA Group: 0 transfusions; Estimated Blood Loss: Greater by mean difference of 144.2 mL (95% CI: 13.62 to 274.78 mL) |
| Comparator Or Baseline | TXA Group: 0 transfusions; Estimated Blood Loss: Lower than EACA group |
| Quantified Difference | No difference in transfusion rate (0% in both groups); EACA associated with +144.2 mL estimated blood loss (p = 0.031). |
| Conditions | Prospective randomized controlled trial; 194 patients undergoing primary unilateral TKA; Intravenous administration (EACA n=96, TXA n=98). |
Why This Matters
For procurement decisions in hospital pharmacy, EACA represents a clinically acceptable and potentially more cost-effective alternative to TXA when transfusion avoidance is the primary endpoint.
- [1] Boese, C. K., Centeno, L., & Walters, R. W. (2017). Blood Conservation Using Tranexamic Acid Is Not Superior to Epsilon-Aminocaproic Acid After Total Knee Arthroplasty. The Journal of Bone and Joint Surgery, 99(19), 1621-1628. View Source
